molecular formula C27H27N3O3S B2565619 N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide CAS No. 689740-91-8

N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

Cat. No. B2565619
CAS RN: 689740-91-8
M. Wt: 473.59
InChI Key: IHPSLRLVONZESI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including an allyl group, a phenyl group, a pyrimidine ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrimidine ring, in particular, is a key structural feature that is common in many biologically active compounds .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the allyl group could undergo reactions with electrophiles, and the amide group could participate in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could make it relatively polar, affecting its solubility in different solvents .

Scientific Research Applications

Heterocyclic Compound Synthesis

Compounds with structures similar to N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide are often synthesized for their potential biological activities. For instance, the synthesis of novel isoxazolines and isoxazoles through cycloaddition reactions of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been explored. These compounds are characterized using spectroscopic methods to confirm their structure and evaluated for potential biological applications (Rahmouni et al., 2014).

Antimicrobial Activity

Some derivatives of thieno[2,3-d]pyrimidinones have been investigated for their antimicrobial properties. A series of pyridines, pyrimidinones, oxazinones, and their derivatives synthesized from citrazinic acid demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This suggests potential applications of these compounds in developing new antimicrobial agents (Hossan et al., 2012).

Anti-Inflammatory and Anti-HIV Activities

Compounds structurally related to the one have shown significant biological activities. Phenylpropanoids and phytoquinoids isolated from Illicium species exhibited anti-inflammatory effects by inhibiting histamine release and reducing TNF-alpha levels in cell cultures (Matsui et al., 2007). Additionally, novel 2,3-dihydro-7H-thiazolo[3,2-a]pyrimidin-7-ones were evaluated for their anti-HIV-1 activity, with some compounds showing promising results (Danel et al., 1998).

Future Directions

Given the complexity of this molecule and the potential for interesting chemical properties based on its structure, it could be a worthwhile subject for future research. Studies could explore its synthesis, properties, and potential applications in fields like medicinal chemistry .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide involves the condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with N-phenylacetyl chloride, followed by cyclization with 2,4-pentanedione and allylation with allyl bromide." "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "N-phenylacetyl chloride", "2,4-pentanedione", "allyl bromide" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid with N-phenylacetyl chloride in the presence of a base such as triethylamine to form N-phenylacetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide.", "Step 2: Cyclization of N-phenylacetyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with 2,4-pentanedione in the presence of a base such as sodium ethoxide to form 5,6-dimethyl-2,4-dioxo-3-(N-phenylacetyl)-3,4-dihydrothieno[2,3-d]pyrimidine.", "Step 3: Allylation of 5,6-dimethyl-2,4-dioxo-3-(N-phenylacetyl)-3,4-dihydrothieno[2,3-d]pyrimidine with allyl bromide in the presence of a base such as potassium carbonate to form N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide." ] }

CAS RN

689740-91-8

Product Name

N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide

Molecular Formula

C27H27N3O3S

Molecular Weight

473.59

IUPAC Name

2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-1-yl]-N-phenyl-N-prop-2-enylacetamide

InChI

InChI=1S/C27H27N3O3S/c1-4-16-28(22-13-9-6-10-14-22)23(31)18-30-26-24(19(2)20(3)34-26)25(32)29(27(30)33)17-15-21-11-7-5-8-12-21/h4-14H,1,15-18H2,2-3H3

InChI Key

IHPSLRLVONZESI-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)N(CC=C)C3=CC=CC=C3)CCC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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